molecular formula C22H18BrN3O6 B11542601 4-[(E)-({2-[(Furan-2-YL)formamido]acetamido}imino)methyl]-2-methoxyphenyl 2-bromobenzoate

4-[(E)-({2-[(Furan-2-YL)formamido]acetamido}imino)methyl]-2-methoxyphenyl 2-bromobenzoate

Cat. No.: B11542601
M. Wt: 500.3 g/mol
InChI Key: ZSWCFOBLBPLANU-BRJLIKDPSA-N
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Description

4-[(E)-({2-[(Furan-2-YL)formamido]acetamido}imino)methyl]-2-methoxyphenyl 2-bromobenzoate is a complex organic compound that features a combination of furan, formamido, acetamido, methoxyphenyl, and bromobenzoate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-({2-[(Furan-2-YL)formamido]acetamido}imino)methyl]-2-methoxyphenyl 2-bromobenzoate involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the furan-2-yl formamide: This can be achieved by reacting furan-2-carboxylic acid with formamide under dehydrating conditions.

    Acetamidation: The furan-2-yl formamide is then reacted with acetic anhydride to form the acetamido derivative.

    Imination: The acetamido derivative is then reacted with an appropriate aldehyde to form the imine.

    Methoxyphenyl bromobenzoate formation: Separately, 2-methoxyphenol is reacted with 2-bromobenzoic acid under esterification conditions to form the ester.

    Coupling: Finally, the imine and the ester are coupled under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furan-2,3-dione derivatives.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The bromine atom in the benzoate group can be substituted with various nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted benzoate derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: This compound can be used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It can be used as a ligand in catalytic reactions.

Biology

    Biological Probes: It can be used as a probe to study biological processes involving furan and benzoate derivatives.

Medicine

    Drug Development:

Industry

    Materials Science:

Mechanism of Action

The mechanism of action of 4-[(E)-({2-[(Furan-2-YL)formamido]acetamido}imino)methyl]-2-methoxyphenyl 2-bromobenzoate would depend on its specific application. In general, the compound could interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking interactions. The furan and benzoate groups could interact with enzymes or receptors, while the imine and acetamido groups could form covalent bonds with nucleophilic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-bromobenzoate: A simpler ester derivative with similar reactivity.

    Methyl 4-bromobenzoate: Another ester derivative with the bromine atom in a different position.

    Methyl 2-bromomethyl benzoate: A compound with a similar benzoate structure but different substituents.

Uniqueness

4-[(E)-({2-[(Furan-2-YL)formamido]acetamido}imino)methyl]-2-methoxyphenyl 2-bromobenzoate is unique due to its combination of multiple functional groups, which provides a diverse range of reactivity and potential applications. The presence of the furan ring, formamido, acetamido, imine, methoxyphenyl, and bromobenzoate groups in a single molecule makes it a versatile compound for various scientific and industrial applications.

Properties

Molecular Formula

C22H18BrN3O6

Molecular Weight

500.3 g/mol

IUPAC Name

[4-[(E)-[[2-(furan-2-carbonylamino)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 2-bromobenzoate

InChI

InChI=1S/C22H18BrN3O6/c1-30-19-11-14(8-9-17(19)32-22(29)15-5-2-3-6-16(15)23)12-25-26-20(27)13-24-21(28)18-7-4-10-31-18/h2-12H,13H2,1H3,(H,24,28)(H,26,27)/b25-12+

InChI Key

ZSWCFOBLBPLANU-BRJLIKDPSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)CNC(=O)C2=CC=CO2)OC(=O)C3=CC=CC=C3Br

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)CNC(=O)C2=CC=CO2)OC(=O)C3=CC=CC=C3Br

Origin of Product

United States

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